(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL

Description

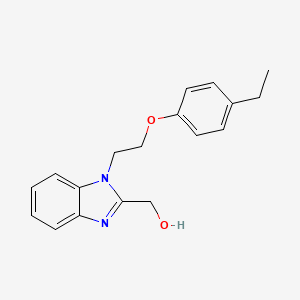

Structure

3D Structure

Properties

IUPAC Name |

[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21/h3-10,21H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBDNUJQVWUDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The ethylphenoxyethyl group can be introduced through nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 4-ethylphenoxyethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in treating various neurological and psychiatric disorders. Its structure allows for interaction with neurotransmitter receptors, potentially modulating their activity.

Case Study:

Research has indicated that derivatives of benzimidazole can exhibit antipsychotic properties. For instance, a study demonstrated that modifications to the benzimidazole structure could lead to compounds with enhanced receptor affinity, suggesting similar potential for (1-(2-(4-ethyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol .

Biological Studies

In biological applications, this compound is being studied for its effects on cellular pathways. The benzimidazole core is known to interact with various biological targets, which can lead to significant therapeutic effects.

Research Findings:

Studies have shown that compounds with benzimidazole structures can influence cell signaling pathways related to cancer proliferation and apoptosis . This suggests that (1-(2-(4-ethyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol may also have anticancer properties worth exploring.

Pharmacology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Research indicates that compounds with similar structures exhibit favorable absorption and distribution profiles, which could be beneficial for drug development.

Pharmacokinetic Insights:

The compound's interaction with metabolic enzymes can influence its bioavailability and efficacy. Studies on related compounds have shown that modifications can lead to improved metabolic stability .

Industrial Applications

Beyond medicinal uses, there is potential for this compound in industrial applications, particularly in the synthesis of new materials or as a precursor in organic synthesis.

Industrial Case Study:

The synthesis of complex organic molecules often utilizes intermediates like (1-(2-(4-ethyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol. Its unique structure can facilitate the development of innovative materials with specific properties .

Mechanism of Action

The mechanism of action of (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Compound A : (1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol

- Structure: A butyl chain with a 4-chlorophenoxy group at the 1-position and a hydroxymethyl group at the 2-position.

- Key Properties :

- The longer butyl chain increases hydrophobicity, reducing aqueous solubility compared to the target compound’s ethylphenoxy ethyl substituent.

Compound B : [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol

- Structure: A phenoxyethyl group (lacking the 4-ethyl substituent) at the 1-position.

- Key Properties :

Compound C : 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole

- Structure: A 4-methylphenoxyethyl group at the 1-position and a sulfanyl-phenoxyethyl group at the 2-position.

- Key Properties :

- Comparison :

- The sulfanyl (-S-) group may enhance binding to metal ions or cysteine residues in enzymes.

- Increased molecular complexity could reduce metabolic stability compared to the hydroxymethyl-substituted target compound.

Functional Group Comparisons

Hydroxymethyl vs. Hydroxyphenyl (Compound D: 2-(2-Hydroxyphenyl)-1H-benzimidazole)

- Structure : A 2-hydroxyphenyl group directly attached to the benzimidazole core.

- Key Properties :

- Comparison: The phenolic -OH group enhances hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration. Lack of substitution at the 1-position simplifies synthesis but may limit target specificity.

Pharmacokinetic and Physicochemical Profiles

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~310–330 (estimated) | 330.81 | 268.31 |

| Lipophilicity (LogP) | Moderate (ethylphenoxy group) | High (chlorophenoxy/butyl) | Low (phenoxyethyl) |

| Aqueous Solubility | Moderate | Low | High |

| pKa (Hydroxymethyl) | ~13–14 (estimated) | 13.83 | ~13–14 (estimated) |

Biological Activity

The compound (1-(2-(4-ethoxyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole compounds, it was found that derivatives similar to (1-(2-(4-ethoxyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL | 16 | Pseudomonas aeruginosa |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Antiparasitic Activity

Benzimidazole derivatives are also known for their antiparasitic effects. A study focusing on the activity of similar compounds against Trichinella spiralis demonstrated that these derivatives inhibited larval development effectively. The compound under discussion was noted to have comparable efficacy, with an IC50 value indicating significant antiparasitic activity .

The biological activities of (1-(2-(4-ethoxyphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in microbial metabolism, disrupting cellular processes.

- Interference with Nucleic Acid Synthesis : These compounds can bind to DNA or RNA, preventing replication and transcription in pathogens.

- Modulation of Immune Response : Some studies suggest that benzimidazoles can enhance host immune responses against infections .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to evaluate the effectiveness against common pathogens. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting the potential for clinical applications .

Study 2: Antiparasitic Properties

In another study, the antiparasitic effects were evaluated using murine models infected with T. spiralis. The treated group showed a marked decrease in parasitic load and associated symptoms compared to untreated controls, supporting the therapeutic potential of this class of compounds .

Q & A

Basic Research Question

- Reagent Purity : Use HPLC-grade solvents and anhydrous reagents to prevent side reactions (e.g., hydrolysis of acetyl chloride) .

- Crystallization Conditions : Standardize cooling rates (e.g., 0.5°C/min) and solvent ratios (methanol:water = 3:1) for consistent crystal morphology .

- Data Reporting : Include CIF files for crystallographic data (e.g., unit cell parameters: a = 7.2451 Å, b = 11.1482 Å) to enable independent validation .

How can computational tools predict synthetic pathways for novel derivatives?

Advanced Research Question

Leverage retrosynthesis algorithms and databases:

- Retrosynthesis Platforms : Use Template_relevance Reaxys to identify feasible routes, prioritizing one-step reactions (e.g., nucleophilic substitution at the benzimidazole nitrogen) .

- Biocatalytic Routes : Explore enzyme-mediated synthesis (e.g., lipases for esterification) to enhance stereoselectivity .

- Machine Learning : Train models on Pistachio ring-breaking reactions to predict regioselectivity in alkylation steps .

What challenges arise in resolving crystallographic disorder for methanol solvates?

Advanced Research Question

Methanol solvent molecules often exhibit positional disorder:

- Occupancy Refinement : Use SHELXL’s PART instruction to refine partial occupancies (e.g., 0.506:0.373:0.249) without overparameterization .

- Hydrogen Bonding : Map O–H⋯O interactions (d = 1.82–2.10 Å) to distinguish solvent from ligand atoms .

- Twinned Crystals : Apply TWIN/BASF commands (BASF ratio = 0.917:0.083) to correct for merohedral twinning .

What future research directions are prioritized for this compound?

Advanced Research Question

- Biodegradation Studies : Assess environmental persistence via OECD 301F biodegradation assays and QSAR models .

- High-Throughput Screening : Test derivatives against kinase libraries to identify off-target effects .

- Green Chemistry : Replace chloroethane (in alkylation steps) with ionic liquids to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.